2-[(3-Methylphenyl)amino]-N'-[(E)-(3,4,5-trimethoxyphenyl)methylene]acetohydrazide
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Overview
Description
2-[(3-Methylphenyl)amino]-N’-[(E)-(3,4,5-trimethoxyphenyl)methylene]acetohydrazide is a complex organic compound known for its diverse applications in scientific research. This compound features a unique structure that includes both aromatic and hydrazide functional groups, making it a subject of interest in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Methylphenyl)amino]-N’-[(E)-(3,4,5-trimethoxyphenyl)methylene]acetohydrazide typically involves the reaction of 3-methylaniline with 3,4,5-trimethoxybenzaldehyde in the presence of acetic hydrazide. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents, and employing large-scale purification methods such as continuous chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Methylphenyl)amino]-N’-[(E)-(3,4,5-trimethoxyphenyl)methylene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Strong nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
2-[(3-Methylphenyl)amino]-N’-[(E)-(3,4,5-trimethoxyphenyl)methylene]acetohydrazide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(3-Methylphenyl)amino]-N’-[(E)-(3,4,5-trimethoxyphenyl)methylene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Methylphenyl)amino]-N’-[(E)-(3,4,5-trimethoxyphenyl)methylene]propanehydrazide
- Benzenesulfonamide, 2-[(3-methylphenyl)amino]-
- 2-[(7-{4-[N,N-Bis(4-methylphenyl)amino]phenyl}-2,1,3-benzothiadiazol-4-yl)methylene]propanedinitrile
Uniqueness
2-[(3-Methylphenyl)amino]-N’-[(E)-(3,4,5-trimethoxyphenyl)methylene]acetohydrazide stands out due to its specific combination of functional groups, which imparts unique chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Properties
Molecular Formula |
C19H23N3O4 |
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Molecular Weight |
357.4 g/mol |
IUPAC Name |
2-(3-methylanilino)-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C19H23N3O4/c1-13-6-5-7-15(8-13)20-12-18(23)22-21-11-14-9-16(24-2)19(26-4)17(10-14)25-3/h5-11,20H,12H2,1-4H3,(H,22,23)/b21-11+ |
InChI Key |
PFULLCPDNZNVFW-SRZZPIQSSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)NCC(=O)N/N=C/C2=CC(=C(C(=C2)OC)OC)OC |
Canonical SMILES |
CC1=CC(=CC=C1)NCC(=O)NN=CC2=CC(=C(C(=C2)OC)OC)OC |
Origin of Product |
United States |
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